N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-9-13(21-10(2)15-9)7-8-14-22(19,20)12-5-3-11(4-6-12)16(17)18/h3-6,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYKYWQJLZCTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the 2,4-dimethyl substituents and the ethyl chain. The final step involves the sulfonation of the aromatic ring with a nitro group to form the sulfonamide derivative .
Chemical Reactions Analysis
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions, due to the electron-donating effects of the substituents.
Scientific Research Applications
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria, as well as fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, such as DNA and proteins. These interactions result in the compound’s antimicrobial, anti-inflammatory, and anticancer effects .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The 2,4-dimethylthiazole group distinguishes the target compound from analogs such as those in , which include aryl-substituted thiazoles (e.g., phenyl, fluorophenyl, bromophenyl). For instance:
Key Differences :
Sulfonamide vs. Carboxamide/Carbohydrazone Linkers
The sulfonamide group in the target compound contrasts with carboxamide or carbohydrazone linkers in analogs:
Functional Implications :
- Carbohydrazones () may engage in π-π stacking via their aryl aldehydes, a property less pronounced in the target compound .
Heterocyclic Core Modifications
The thiazole ring in the target contrasts with pyridazine or triazole cores in other compounds:
Impact on Bioactivity :
- Thiazole-pyridazine hybrids () may target enzymes with extended hydrophobic pockets, while the target’s simpler thiazole-sulfonamide architecture could favor compact binding sites .
Data Table: Comparative Analysis
*Estimated based on structural similarity.
Biological Activity
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzene-1-sulfonamide, a compound characterized by its thiazole and nitro groups, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The compound features a thiazole ring that contributes to its biological activity. Thiazoles are known for their ability to interact with various biological targets due to their electron-rich nature. The nitro group is also significant, as it can undergo reduction to yield reactive intermediates that participate in biological processes.
- Antimicrobial Activity : Nitro-containing compounds are widely recognized for their antimicrobial properties. They often function by generating toxic intermediates upon reduction, which can damage microbial DNA. For instance, the mechanism involves the formation of nitroso species that covalently bind to DNA, leading to cell death .
- Anti-inflammatory Effects : The sulfonamide moiety in the compound may contribute to anti-inflammatory activity by inhibiting key enzymes such as COX-2 and iNOS. Research indicates that compounds with similar structures can effectively reduce pro-inflammatory cytokines like TNF-α and IL-1β .
- Anticancer Potential : Some nitro compounds exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells. The interaction of nitro groups with cellular components can lead to oxidative stress and subsequent cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Inhibition of COX-2 and iNOS | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of nitro compounds showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 1 μM for certain derivatives, indicating strong potential for treating bacterial infections .
Case Study 2: Anti-inflammatory Action
In vitro assays revealed that the compound inhibited the production of inflammatory mediators in macrophages. The reduction in TNF-α levels was statistically significant compared to untreated controls, suggesting a robust anti-inflammatory mechanism .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzene-1-sulfonamide, and what challenges arise during its preparation?
- Methodology : Synthesis typically involves multi-step reactions, including thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by sulfonamide coupling. Key challenges include controlling regioselectivity during thiazole formation and optimizing reaction conditions (e.g., solvent, temperature) to avoid side products like over-nitrated derivatives .
- Example Protocol :
- Step 1 : Synthesize 2,4-dimethyl-1,3-thiazole-5-ethylamine via Hantzsch thiazole synthesis.
- Step 2 : React with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Compare aromatic proton signals (δ 7.5–8.5 ppm for nitrobenzene) and thiazole methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ~379.48 (calculated molecular weight) .
- Infrared Spectroscopy (IR) : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .
Q. What are the basic physicochemical properties critical for experimental design?
- Key Properties :
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Limited in water; soluble in DMSO, DMF | |
| Melting Point | ~215–220°C (decomposes) | |
| Stability | Light-sensitive; store at –20°C |
Advanced Research Questions
Q. How does structural modification of the thiazole or sulfonamide moieties influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Thiazole Substituents : 2,4-Dimethyl groups enhance metabolic stability compared to bulkier aryl substitutions (e.g., phenyl), as shown in analogous compounds .
- Sulfonamide Nitro Group : The electron-withdrawing nitro group increases binding affinity to enzymes like carbonic anhydrase but may reduce cell permeability .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Considerations :
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
- Batch Purity : Use HPLC (>95% purity) to exclude impurities affecting results .
- Computational Modeling : Validate target engagement via molecular docking (e.g., AutoDock Vina) to confirm binding poses in enzyme active sites .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Key Issues :
- Low Oral Bioavailability : Due to poor solubility and first-pass metabolism.
- Solutions :
- Prodrug Design : Introduce ester groups to improve absorption .
- Nanoparticle Formulation : Use liposomal carriers to enhance plasma half-life .
Contradictory Data Analysis
Q. Why do some studies report antimicrobial activity while others show no efficacy?
- Hypotheses :
- Strain Variability : Activity against Staphylococcus aureus (MIC = 8 µg/mL) but not E. coli due to differences in bacterial efflux pumps .
- Compound Degradation : Nitro group reduction under anaerobic conditions in certain assays may inactivate the compound .
Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
